molecular formula C7H11ClO B1601356 2-Chloro-1-cyclopentylethanone CAS No. 932-28-5

2-Chloro-1-cyclopentylethanone

Cat. No. B1601356
CAS RN: 932-28-5
M. Wt: 146.61 g/mol
InChI Key: ZKYWWOXZNCTARW-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclopentylethanone is an organic compound with the molecular formula C7H11ClO . It has an average mass of 146.615 Da and a mono-isotopic mass of 146.049850 Da .


Molecular Structure Analysis

The InChI code for 2-Chloro-1-cyclopentylethanone is 1S/C7H11ClO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5H2 . This indicates that the molecule consists of a cyclopentyl group (C5H9) attached to a chloro-ethanone group (ClC2H2O).

Scientific Research Applications

Microwave-Promoted Hetero-Diels-Alder Reactions

Research has demonstrated that inter- and intramolecular hetero-Diels-Alder reactions can be efficiently performed under microwave irradiation, showcasing the utility of "2-Chloro-1-cyclopentylethanone" in facilitating rapid chemical synthesis processes. This method offers significant rate enhancement compared to traditional thermal heating, highlighting its potential in organic synthesis and chemical engineering (Van der Eycken et al., 2002).

Proton-driven Self-assembled Systems

The compound has been implicated in studies focusing on the self-assembly of cyclam-cored dendrimers and their interactions with cyanide metal complexes. This research is vital for understanding the fundamental chemistry of host-guest systems and could have implications for the development of new materials and sensors (Bergamini et al., 2004).

Environmental Microbiology and Bioremediation

In the context of environmental science, "2-Chloro-1-cyclopentylethanone" has been studied for its role in microbial dehalorespiration processes. Research indicates that certain bacteria can selectively and metabolically convert chlorinated compounds into dechlorinated end products, suggesting potential applications in bioremediation and pollution cleanup (De Wildeman et al., 2003).

Molecular Interactions and Physical Chemistry

Studies on binary mixtures of cyclopentanone with various chloroalkanes, including investigations into their densities and excess molar volumes, shed light on molecular interactions and structural effects at the molecular level. This research can inform the design of chemical processes and the development of new solvents or materials (Ciocirlan et al., 2010).

Magnetic Refrigeration and CO2 Conversion

Investigations into Ln18 cluster organic frameworks demonstrate applications in magnetic refrigeration and the catalytic conversion of CO2 to epoxides under mild conditions. This research highlights the potential of "2-Chloro-1-cyclopentylethanone" related compounds in addressing critical environmental challenges and advancing sustainable technologies (Song et al., 2018).

Advanced Oxidation Processes

Research on the photocatalytic degradation of hazardous pollutants like 1,2-dichloroethane using novel photocatalysts indicates potential applications in water treatment and environmental remediation. This underscores the importance of "2-Chloro-1-cyclopentylethanone" in developing more efficient and environmentally friendly cleanup technologies (Mohsenzadeh et al., 2019).

Safety And Hazards

While specific safety data for 2-Chloro-1-cyclopentylethanone is not available, general precautions should be taken while handling it. This includes avoiding contact with skin and eyes, and ensuring adequate ventilation during use .

properties

IUPAC Name

2-chloro-1-cyclopentylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYWWOXZNCTARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499381
Record name 2-Chloro-1-cyclopentylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-cyclopentylethanone

CAS RN

932-28-5
Record name 2-Chloro-1-cyclopentylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cold (˜0° C.) solution of K2CO3 (31.2 g, 225 mmol, ) in water (125 mL) was added N, O-dimethylhydroxylamine hydrochloride (10 g, 100 mmol) and toluene (125 mL). The reaction mixture was further cooled to −5° C. and chloroacetyl chloride (10 mL, 125 mmol, )was added slowly under vigorous agitation. The reaction mixture was then warmed to ambient temperature over 45 min and analyzed by GC for completion. The layers were separated and the aqueous layer was extracted with toluene (3×50 mL). The combined organic layers were concentrated to a solid residue. The residue was dissolved in anhydrous THF (200 mL) cooled to ˜0° C. To the reaction mixture was then added a solution of the cyclopentylmagnesium chloride (60 mL, 2M in diethyl ether), drop-wise, maintaining the temperature at less than about 5° C. The resulting solution was then warmed to ambient temperature over a period of ˜1 hr and then slowly quenched into a cold 3N HCl (100 mL, ). The resulting mixture was then aged for ˜30 min. The layers were separated and the aqueous layer extracted with MTBE (50 mL). The combined organic layers were washed with brine (50 mL), dried over MgSO4 and concentrated to dryness to yield the title compound as a crude product, as a yellow liquid.
Name
Quantity
31.2 g
Type
reactant
Reaction Step One
[Compound]
Name
O-dimethylhydroxylamine hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
125 mL
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reactant
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Quantity
125 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Cyclopentanecarbonyl chloride (5.0 g, 0.038 mol) was dissolved in THF (100 mL) and cooled to 0° C. The solution was treated with a 2M solution of TMS-Diazomethane in hexanes (56.56 mL, 0.113 mol) over 10 min. The resulting yellow solution was allowed to stand at room temperature for 12 hours. The solution was then concentrated and the residue was dissolved in THF (100 mL) and treated slowly with a 4N HCl in Dioxane solution (28.28 mL, 0.113 mol). The result was allowed to stir at 24° C. for 2 hours. The solution was concentrated to an oil which was chromatographed on silica gel eluting with 5% EtOAc in Hexanes to give the intermediate depicted below (4.9 g, 88%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
hexanes
Quantity
56.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
28.28 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a manner similar to that described above, 2-(chloroacethyl)furan, 2-(chloroacethyl)thiophene, 4-(chloroacetyl)-1,2-dimethoxybenzene, chloroacetyl-cyclopropane, and o-methylphenacyl chloride were prepared.
[Compound]
Name
2-(chloroacethyl)furan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-(chloroacethyl)thiophene
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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